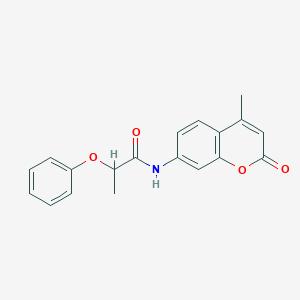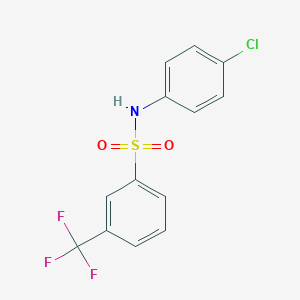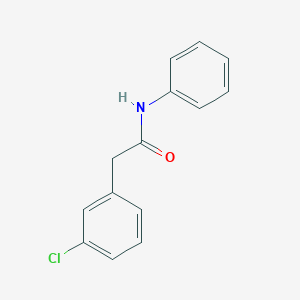![molecular formula C24H28N2O5 B265971 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMHP and is a synthetic chemical compound that belongs to the family of pyrrolidinone derivatives. DMHP has been extensively studied for its unique properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of DMHP is not well understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. DMHP has been found to inhibit the production of ROS and to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
DMHP has been found to exhibit potent antioxidant and anti-inflammatory effects. It has been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. DMHP has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHP has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory effects, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of various diseases. However, DMHP also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
Direcciones Futuras
There are several future directions for the study of DMHP, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential use in the treatment of various diseases, and the identification of its molecular targets and mechanism of action. Additionally, the use of DMHP in the development of new materials and the exploration of its potential applications in other fields, such as agriculture and environmental science, should also be explored.
Conclusion:
In conclusion, DMHP is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHP has been extensively studied for its unique properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of DMHP and to explore its applications in various fields.
Métodos De Síntesis
The synthesis of DMHP involves the reaction of 4-propoxybenzoyl chloride, N,N-dimethylethylenediamine, and 4-hydroxyphenylacetic acid. The reaction takes place in the presence of a base and a catalyst, and the resulting product is purified through recrystallization. The synthesis of DMHP is a complex process that requires specific conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
DMHP has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. DMHP has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C24H28N2O5 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(4Z)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-4-15-31-19-11-7-17(8-12-19)22(28)20-21(16-5-9-18(27)10-6-16)26(14-13-25(2)3)24(30)23(20)29/h5-12,21,27-28H,4,13-15H2,1-3H3/b22-20- |
Clave InChI |
KKKGATNDSCVBMX-XDOYNYLZSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)/O |
SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)


![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)




![Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265919.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265939.png)
![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)